molecular formula C6H12OS B2684993 3-(Methylsulfanylmethyl)cyclobutan-1-ol CAS No. 2355086-03-0

3-(Methylsulfanylmethyl)cyclobutan-1-ol

Cat. No.: B2684993
CAS No.: 2355086-03-0
M. Wt: 132.22
InChI Key: AXGMXVWSKJFEAB-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethyl)cyclobutan-1-ol is a cyclobutane derivative of interest in organic synthesis and materials science research. The compound features a cyclobutanol ring substituted with a methylthiomethyl group, a structure that serves as a valuable scaffold for further chemical modification. Researchers utilize this core structure in the development of novel pharmaceutical intermediates and ligands for catalysis, leveraging the ring strain of the cyclobutane to alter molecular conformation and reactivity. The thioether functional group can act as a soft ligand for metal coordination or be oxidized to sulfoxides and sulfones, significantly altering the compound's electronic properties and potential applications. This product is intended for research purposes and is not for diagnostic or therapeutic use. The molecular formula is C6H12OS.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylsulfanylmethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGMXVWSKJFEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiomethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methylsulfanylmethyl group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of 3-(Methylsulfanylmethyl)cyclobutanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted cyclobutanols depending on the reagents used

Scientific Research Applications

3-(Methylsulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent at 3-Position Molecular Formula Molar Mass (g/mol) Physical State (Reported)
3-(Methylsulfanylmethyl)cyclobutan-1-ol -CH2-S-CH3 C6H12OS 132.2 Not specified
3-Methylcyclobutan-1-ol -CH3 C5H10O 86.13 Not specified
3-(4-Bromophenyl)cyclobutan-1-ol -C6H4Br (para-bromophenyl) C10H11BrO 227.1 Not specified
3-(Methylamino)cyclobutan-1-ol -NHCH3 C5H11NO 101.15 Hydrochloride salt
cis-3-(((5-Methylisoxazol-3-yl)methyl)amino)-3-propylcyclobutan-1-ol -NH-CH2-(5-methylisoxazol-3-yl) + -C3H7 C13H21N2O2 249.3 Pale-yellow oil

Key Observations :

  • The methylsulfanylmethyl group in the target compound introduces sulfur, increasing molar mass compared to simpler analogs like 3-methylcyclobutan-1-ol.
  • Bulkier substituents (e.g., 4-bromophenyl) significantly elevate molar mass and likely enhance lipophilicity, impacting solubility.
  • Amino-substituted derivatives (e.g., methylamino, isoxazole-amino) are often synthesized as salts (e.g., hydrochloride) to improve stability.

Biological Activity

3-(Methylsulfanylmethyl)cyclobutan-1-ol is an organosulfur compound characterized by its unique cyclobutane structure, featuring a hydroxyl group and a methylsulfanylmethyl group. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and therapeutic applications.

  • Molecular Formula : C₆H₁₂OS
  • Structure : The compound consists of a cyclobutane ring with a hydroxyl (-OH) group and a methylsulfanylmethyl (-S-CH₃) group attached, which contributes to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Hydrophobic Interactions : The methylsulfanylmethyl group may engage in hydrophobic interactions, affecting the compound's reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Anticancer Potential

The compound may also possess anticancer properties. Organosulfur compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential antimicrobial effects
3-(Methylsulfanyl)cyclobutan-1-olAnticancer properties
4-Mercapto-4-methylpentan-2-oneStrong odor; flavoring agent

Case Studies and Research Findings

While specific case studies focused solely on this compound are scarce, related compounds have been investigated for their biological activities. For example:

  • Case Study on Organosulfur Compounds : Research has shown that organosulfur compounds can enhance the immune response and exhibit cytotoxic effects against cancer cells. This suggests that this compound may share similar properties.
  • Antimicrobial Activity Study : A study exploring the antimicrobial effects of related organosulfur compounds found significant inhibition of bacterial growth, indicating a promising avenue for further investigation into this compound.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes, including functionalization and cyclization reactions. Its applications extend beyond biological research to include:

  • Pharmaceutical Intermediates : Potential use in drug development.
  • Flavoring Agents : Due to its organosulfur characteristics, it may be utilized in food chemistry.

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